C9H13N5O
Description
C₉H₁₃N₅O is a heterocyclic organic compound characterized by a nitrogen-rich molecular framework. Its molecular weight is approximately 207.23 g/mol, and it exists in multiple isomeric forms, each with distinct structural and functional properties. Key derivatives include:
- 8,8-Diethyl-7,8-dihydrotetrazolo[1,5-a]pyrazin-6(5H)-one: Synthesized via the Ugi reaction, this derivative exhibits a tetrazole ring fused with a pyrazinone core, with a melting point of 142–144°C and notable NMR spectral data (δ₁H: 7.92 ppm for aromatic protons) .
- 2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: A triazolopyrimidinone with antimicrobial activity, melting point 161.8–163°C, and solubility of 5.7 g/L in water .
- ANR 94 (CAS 634924-89-3): An adenosine A₂A receptor antagonist used in Parkinson’s disease research, soluble in DMSO (10.36 mg/mL) and ethanol (20.72 mg/mL) .
The compound’s versatility arises from its heterocyclic core, enabling applications in pharmaceuticals, agrochemicals, and material science.
Properties
IUPAC Name |
2-[5-(1-ethylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-2-14-6-7(5-11-14)9-13-12-8(15-9)3-4-10/h5-6H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRSUENORQHXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(O2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-9-ethylpurin-6-amine involves several steps. One common method includes the reaction of ethylamine with a purine derivative under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-ethoxy-9-ethylpurin-6-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethoxy-9-ethylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to slightly elevated temperatures.
Substitution: Halides, amines; solvents like acetonitrile or dichloromethane; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of N-ethoxy-9-ethylpurin-6-amine.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethoxy-9-ethylpurin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives. It is also employed in studying reaction mechanisms and kinetics.
Biology: Serves as a model compound for studying the interactions of purines with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities. It is also used in the development of new drugs targeting purine metabolism.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethoxy-9-ethylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can inhibit or activate enzymes involved in purine metabolism, leading to altered cellular functions. The compound can also bind to nucleic acids, affecting their structure and function . These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
C₉H₁₃N₅O has structural and functional analogs, primarily nitrogen-containing heterocycles. Below is a comparative analysis:
Structural Isomers of C₉H₁₃N₅O
Functional and Structural Analysis
Heterocyclic Core Variations: Tetrazolo-pyrazinones (e.g., ) exhibit rigidity due to fused tetrazole rings, favoring catalytic or ligand roles. Triazolopyrimidinones (e.g., ) prioritize hydrogen bonding via NH groups, enhancing antimicrobial activity . Purine analogs (e.g., ANR 94) mimic endogenous nucleobases, enabling receptor antagonism .
Physicochemical Properties: Solubility: ANR 94’s high DMSO solubility (50 mM) suits in vitro assays, while triazolopyrimidinones’ water solubility (5.7 g/L) aids formulation . Thermal Stability: Tetrazolo-pyrazinones decompose above 144°C, whereas triazolopyrimidinones remain stable up to 163°C .
Synthetic Routes: Tetrazolo-pyrazinones are synthesized via Ugi multicomponent reactions (67% yield) . Triazolopyrimidinones require cyclocondensation of triazole precursors with ketones (37% yield) .
Key Research Findings
- Antimicrobial Efficacy: Triazolopyrimidinones (C₉H₁₃N₅O) show MIC values of 8–32 µg/mL against Staphylococcus aureus, outperforming simpler triazoles .
- Receptor Binding: ANR 94 exhibits IC₅₀ = 12 nM for adenosine A₂A receptors, with >100-fold selectivity over A₁ receptors .
- Synthetic Challenges : Isomeric purity is critical; for example, Palbociclib impurities (C₉H₁₃N₅O) require stringent HPLC separation to meet pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
